N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have several functional groups, including an amide, a thioether, and an amino group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Amines, like the one in this compound, can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions . The amide group could potentially undergo hydrolysis under acidic or basic conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups like amides could make the compound capable of forming hydrogen bonds, affecting its solubility and melting point .Scientific Research Applications
Medicinal Chemistry Applications
This compound is structurally related to various biologically active molecules, showing potential in the development of therapeutic agents. For instance, nitrogen mustard analogues derived from compounds structurally similar to N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide have been evaluated as prodrugs for gene-directed enzyme prodrug therapy (GDEPT) in cancer treatment, showing significant improvements in potency and the ability to induce a bystander effect in cellular models (Friedlos et al., 1997).
Polymer Science Applications
In polymer science, the synthesis and characterization of novel aromatic polyimides incorporating similar structural motifs have been reported. These polymers exhibit good solubility in organic solvents and high thermal stability, making them suitable for high-performance materials applications (Butt et al., 2005).
Molecular Biology Applications
Compounds with structural similarities have been used in the development of peptide nucleic acid (PNA) monomers, such as the synthesis of a new ferrocenyl uracil PNA monomer. These PNAs show potential for applications in molecular biology, including gene regulation and molecular diagnostics, due to their ability to form stable complexes with complementary DNA or RNA sequences (Gasser et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-amino-2-butylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-4-5-8-26-17-20-14(18)13(16(23)21-17)19-15(22)10-6-7-11(24-2)12(9-10)25-3/h6-7,9H,4-5,8H2,1-3H3,(H,19,22)(H3,18,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJHWKYCEKNDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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